molecular formula C6H8N2O3 B12889668 Methyl 4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 343864-83-5

Methyl 4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B12889668
CAS No.: 343864-83-5
M. Wt: 156.14 g/mol
InChI Key: QPWDXVCRELHXEA-UHFFFAOYSA-N
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Description

Methyl 4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring . The reaction conditions often include the use of ethanol as a solvent and a reflux temperature of around 80-90°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

343864-83-5

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 4-methyl-5-oxo-1,4-dihydropyrazole-3-carboxylate

InChI

InChI=1S/C6H8N2O3/c1-3-4(6(10)11-2)7-8-5(3)9/h3H,1-2H3,(H,8,9)

InChI Key

QPWDXVCRELHXEA-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NNC1=O)C(=O)OC

Origin of Product

United States

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